Azido-PEG12-NHS ester is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Molecular Structure Analysis
Click Chemistry with Alkynes: The azide group undergoes or with alkyne-containing molecules to yield stable triazole linkages.
Physical and Chemical Properties Analysis
Bioconjugation:
Antibody-Drug Conjugates (ADCs): Azido-PEG12-NHS ester can be used to link cytotoxic drugs to antibodies, enabling targeted drug delivery to specific cells. []
Protein Modification: The reagent can introduce functionalities like fluorescent dyes or affinity tags onto proteins for visualization, purification, or immobilization purposes. []
Applications
Live Cell Imaging: Fluorescently labeled biomolecules conjugated via Azido-PEG12-NHS ester allow for visualizing cellular processes in real time. []
Related Compounds
Biotin-TEO-azido-NHS
Compound Description: Biotin-TEO-azido-NHS is a water-soluble bioorthogonal reagent designed for site-selective labeling of endogenous proteins and peptides. [] It comprises a biotin tag for affinity purification, an azido group for bioorthogonal labeling via reactions like Staudinger ligation, a tetraethylene oxide (TEO) linker for water solubility and spacing, and an N-hydroxysuccinimidyl (NHS) ester group for reacting with exposed lysine residues. [] This reagent enables the introduction of an azido group onto target biomolecules, allowing further conjugation with azide-reactive probes. []
DACN-NHS-ester
Compound Description: DACN-NHS-ester is a molecular connector developed for synthesizing artificial hybrid biomolecules. [] It contains a dibenzocyclooctyne (DACN) unit for copper-free click chemistry with azide-containing molecules, along with an NHS ester group for conjugation to amine-containing molecules. [] This bifunctional reagent enables the stepwise connection of two different molecules, contributing to the creation of complex bioconjugates. []
NNP9
Compound Description: NNP9 is a trifunctional cross-linker designed for improved protein-protein interaction analysis via mass spectrometry. [] It features a rigid core, two activated carbamate moieties for reacting with primary amines, and an azido group for bioorthogonal click chemistry. [] This design enables efficient cross-linking of proteins, leading to enhanced identification of cross-linked peptides and improved mapping of protein-protein interfaces. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD-8529 is a a positive allosteric modulator at the mGluR2 receptor. AZD8529 decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. AZD8529 potentiated agonist-induced activation of mGluR2 in the membrane-binding assay and in primate cortex, hippocampus, and striatum. In monkeys, AZD8529 decreased nicotine self-administration at doses (.3-3 mg/kg) that did not affect food self-administration. AZD8529 also reduced nicotine priming- and cue-induced reinstatement of nicotine seeking after extinction of the drug-reinforced responding. In rats, AZD8529 decreased nicotine-induced accumbens dopamine release. The positive allosteric modulators of metabotropic glutamate receptor 2 should be considered for relapse prevention.
AZD-8529 is a a positive allosteric modulator at the mGluR2 receptor. AZD8529 decreases Nicotine Self-Administration and Relapse in Squirrel Monkeys. AZD8529 potentiated agonist-induced activation of mGluR2 in the membrane-binding assay and in primate cortex, hippocampus, and striatum. In monkeys, AZD8529 decreased nicotine self-administration at doses (.3-3 mg/kg) that did not affect food self-administration. AZD8529 also reduced nicotine priming- and cue-induced reinstatement of nicotine seeking after extinction of the drug-reinforced responding. In rats, AZD8529 decreased nicotine-induced accumbens dopamine release. The positive allosteric modulators of metabotropic glutamate receptor 2 should be considered for relapse prevention.
AZD8797, or AZD 8797, is a non-competitive allosteric modulator of CX3CL1. It is a potent and selective antagonist of the Fractalkine receptor (FKN or CX3CR1; Ki value 3.9 nM) with a 720 fold selectivity over the CXCR2 receptor, a 246-fold selectivity versus hCCR1 and 187-fold versus hCCR2 and no significant antagonism of the CCR4, CCR5, CCR6, CXCR3, and CXCR5 receptors. AZD8797 displays adequate metabolic stability and solubility and high Caco-2 permeability. Notably, AZD 8797 exhibited a significant interaction (>50% activity at 10 μM) for the adenosine A1 receptor only, and the selectivity was later determined to be 33-fold. AZD8797 also prevents G-protein activation in a [35S]GTPγS accumulation assay. AZD8797 positively modulates the CX3CL1 response at sub-micromolar concentrations in a β-arrestin recruitment assay. In equilibrium saturation binding experiments, AZD8797 reduces the maximal binding of 125I-CX3CL1 without affecting Kd.
AZD8926 is a potent and selective GSK3β inhibitor (glycogen synthase kinase-3β). AZD8926 has potential for treating several CNS disorders, such as Alzheimer’s disease (AD), schizophrenia, and chronic as well as acute neurodegenerative diseases.
AZD8848, also known as DSP-3025, is a topical Toll-like receptor 7 agonist (TLR7 agonist) under development for seasonal allergic rhinitis. Repeated administration of AZD8848 activated TLR7 and produced IFN-induced effects. This was associated with a sustained reduction in allergen responsiveness. TLR agonists herald promising results for allergen immunotherapy of patients with allergic rhinitis and asthma.
AZD 8835 is an inhibitor of PI3Kα and PI3Kδ (IC50s = 6.2 and 5.7 nM, respectively). It is selective for PI3Kα and PI3Kδ over PI3Kβ and PI3Kγ (IC50s = 431 and 90 nM, respectively). AZD 8835 inhibits Akt phosphorylation in PIK3CA constitutively active mutant BT474 cells and Jeko-1 B cells that express endogenous PI3Kδ (IC50s = 57 and 49 nM, respectively). In vivo, AZD 8835 (25 mg/kg) reduces tumor growth and Akt phosphorylation in a SKOV3 mouse xenograft model. It also increases the activity of CD8+ effector T cells and reduces tumor growth in a C26 mouse syngeneic tumor model. AZD8835 is a potent and selective inhibitor of PI3Kalpha and PI3Kdelata with excellent general kinase selectivity. AZD8835 displayed low metabolic turnover and suitable physical properties for oral administration. At the enzyme level, AZD8835 is a potent mixed inhibitor of PI3Kα (IC50 0.0062 μM) and PI3Kδ (IC50 0.0057 μM), with selectivity against PI3Kβ (IC50 0.431 μM) and PI3Kγ (IC50 0.090 μM). In vivo, AZD8835 showed pharmacodynamic modulation of AKT phosphorylation and near complete inhibition of tumour growth (93% tumour growth inhibition) in a murine H1047R PI3Kalpha mutated SKOV-3 xenograft tumour model after chronic oral administration at 25 mg/kg b.i.d. AZD8835, is currently in phase I clinical trials.
AZD9056 is a potent, selective, orally bioavailable P2X7 receptor antagonist. The P2X7 receptor is an adenosine triphosphate (ATP)-gated cation channel expressed on a variety of cell types believed to play a role in inflammation.